Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-
Overview
Description
Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms. This compound is part of a broader class of pyridones and oxazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones with binucleophiles. This reaction can be promoted using ammonium acetate or acetic acid, leading to the formation of polycyclic pyridones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-temperature cyclization reactions and the employment of suitable catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- undergoes various chemical reactions, including:
Ring-Opening Reactions: Promoted by ammonium acetate or acetic acid, leading to the formation of polycyclic pyridones.
Substitution Reactions: Involving nucleophiles that attack the oxazine ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Ammonium Acetate: Used in ring-opening reactions.
Acetic Acid: Also used in ring-opening reactions.
Binucleophiles: Such as o-phenylenediamine, which can lead to partial aromatization and formation of benzimidazole-fused pyridones.
Major Products Formed
Polycyclic Pyridones: Formed through ring-opening reactions.
Benzimidazole-Fused Pyridones: Resulting from reactions with o-phenylenediamine.
Scientific Research Applications
Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including inhibitors of HIV integrase and influenza endonuclease.
Organic Synthesis: Employed in the construction of complex polycyclic structures that are valuable in drug discovery and development.
Material Science:
Mechanism of Action
The mechanism of action of Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as HIV integrase and influenza endonuclease by binding to their active sites and preventing their normal function . The exact pathways and molecular interactions depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active compounds with diverse applications.
Uniqueness
Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- is unique due to its specific ring structure and the ability to undergo ring-opening reactions to form polycyclic pyridones. This versatility makes it a valuable compound in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazine-3,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-8(11)12-5-6-3-1-2-4-9(6)7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMVOZCHXRZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COC(=O)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452499 | |
Record name | Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110843-94-2 | |
Record name | Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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